molecular formula C22H20 B13812929 BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL- CAS No. 63019-70-5

BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-

Cat. No.: B13812929
CAS No.: 63019-70-5
M. Wt: 284.4 g/mol
InChI Key: DESKSYWHCHZQSH-UHFFFAOYSA-N
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Description

7,9,10,12-Tetramethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 It is a derivative of benz[a]anthracene, characterized by the presence of four methyl groups at positions 7, 9, 10, and 12

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,10,12-Tetramethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 7,9,10,12-Tetramethylbenz[a]anthracene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

7,9,10,12-Tetramethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7,9,10,12-Tetramethylbenz[a]anthracene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Investigated for its potential role in cancer research due to its structural similarity to known carcinogens.

    Industry: Utilized in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 7,9,10,12-Tetramethylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA bases, leading to mutations and potentially carcinogenic effects. It may also generate reactive oxygen species during metabolic activation, causing oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: The parent compound without methyl substitutions.

    7,8,9,10-Tetramethylbenz[a]anthracene: A similar compound with methyl groups at different positions.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

7,9,10,12-Tetramethylbenz[a]anthracene is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological interactions. The presence of methyl groups can affect the compound’s solubility, stability, and ability to interact with biological macromolecules, making it distinct from other similar polycyclic aromatic hydrocarbons.

Properties

CAS No.

63019-70-5

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

7,9,10,12-tetramethylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-13-11-20-15(3)18-10-9-17-7-5-6-8-19(17)22(18)16(4)21(20)12-14(13)2/h5-12H,1-4H3

InChI Key

DESKSYWHCHZQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=C3C(=C2C)C=CC4=CC=CC=C43)C

Origin of Product

United States

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